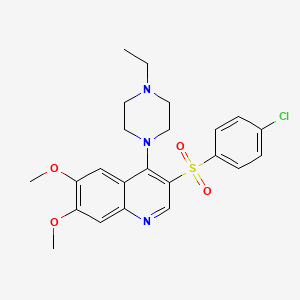![molecular formula C16H23N7O3 B2712852 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 922477-79-0](/img/structure/B2712852.png)
2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a synthetic compound. Its intricate structure houses multiple functional groups, making it versatile in various chemical reactions and applications across scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis begins with the reaction of purine derivatives, engaging in steps that introduce isopentyl and dimethyl groups. Initial steps often involve the formation of a triazino moiety under controlled temperature and pH conditions, optimizing yield and purity. Solvents like dimethylformamide (DMF) and catalysts like triethylamine (TEA) play crucial roles.
Industrial Production Methods
Scaling up involves meticulous process control to manage reaction kinetics and thermal conditions. Industrial methods leverage automated reactors ensuring consistency in large batches. Post-reaction, the purification involves recrystallization or chromatography techniques, tailored for this compound's specific polarity and solubility characteristics.
Análisis De Reacciones Químicas
Types of Reactions
This compound predominantly undergoes substitution reactions given its multiple reactive sites. Oxidation and reduction are also common, facilitated by its heterocyclic structure.
Common Reagents and Conditions
Oxidation: Often performed with reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Utilizes agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of palladium catalysts.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are employed.
Major Products
The resulting products vary with reaction conditions but generally include oxidized ketones or reduced alcohol derivatives, as well as various substituted analogs maintaining the core triazino structure.
Aplicaciones Científicas De Investigación
This compound finds extensive use across multiple disciplines:
Chemistry: As a building block in synthesizing more complex molecules and studying reaction mechanisms.
Biology: Inhibitor studies due to its interactions with enzymatic sites, exploring metabolic pathways.
Medicine: Potential therapeutic uses as an anti-inflammatory or antineoplastic agent, owing to its functional versatility.
Industry: Employed in creating specialized polymers and materials with unique properties due to its stable yet reactive nature.
Mecanismo De Acción
The compound operates through complex pathways. In medicinal chemistry, it likely inhibits specific enzyme activities by mimicking natural substrates, binding tightly to active sites, and disrupting normal metabolic processes. Its interactions often involve hydrogen bonding and van der Waals forces, stabilizing its presence within molecular targets.
Comparación Con Compuestos Similares
Comparing this compound with others in its class:
Purine derivatives: Like caffeine and theobromine, known for their stimulating effects, albeit simpler in structure.
Triazino compounds: Similar to triazine herbicides but distinct in biological target and application due to additional functional groups.
Other acetamides: Such as paracetamol, focusing primarily on their analgesic and antipyretic properties, highlighting the unique dual nature of 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide in broader scientific and industrial applications.
Propiedades
IUPAC Name |
2-[3,9-dimethyl-7-(3-methylbutyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3/c1-9(2)5-6-21-14(25)12-13(20(4)16(21)26)18-15-22(12)7-10(3)19-23(15)8-11(17)24/h9H,5-8H2,1-4H3,(H2,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLCJEXQVQYJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chloro-4-methylphenyl)-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2712770.png)
![4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2712771.png)
![Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2712774.png)
![2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2712777.png)


![N-(4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2712783.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate](/img/structure/B2712784.png)



![3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2712790.png)

